molecular formula C13H18ClNO2 B13252855 Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13252855
M. Wt: 255.74 g/mol
InChI Key: ZARJSZGXVPWETL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a five-membered amine ring with substituents at positions 1, 3, and 2. The molecule features:

  • 1-Methyl group: Enhances steric bulk and modulates electronic properties.
  • Hydrochloride salt: Improves aqueous solubility and stability for pharmaceutical applications .

The compound’s structural complexity necessitates rigorous validation via techniques like X-ray crystallography, often employing SHELX programs for refinement and analysis .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H

InChI Key

ZARJSZGXVPWETL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core

Method A: Alkylation of Pyrrolidine Derivatives

  • Starting from N-substituted pyrrolidines, alkylation at the nitrogen or carbon centers is achieved using alkyl halides or diazomethane derivatives in unreactive solvents such as diethyl ether or toluene.
  • Alkylation with phenylacetic or phenylpropionic derivatives introduces the phenyl group at the 4-position.
  • Methylation at nitrogen is often performed using methyl iodide or dimethyl sulfate under basic conditions.

Supporting Data:
A patent describes alkylation of 2,3-disubstituted pyrrolines with alkylating agents in organic solvents, followed by ring expansion to generate tetrahydropyridines, which can be further manipulated to pyrrolidines.

Esterification and Introduction of the Carboxylate Group

Method B: Esterification of Carboxylic Acid Precursors

  • The carboxylate ester (methyl ester) is synthesized via Fischer esterification, reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Alternatively, methylation of the carboxylate ion using methyl iodide or dimethyl sulfate in basic medium provides methyl esters directly.

Data Table 1: Typical Esterification Conditions

Method Reagents Solvent Catalyst Yield (%) Reference
Fischer Esterification Carboxylic acid + Methanol Methanol Sulfuric acid 80-95
Methylation of Carboxylate Carboxylate salt + Methyl iodide Acetone None 85-98

Introduction of the Phenyl Group at the 4-Position

Method C: Arylation via Nucleophilic Substitution or Cross-Coupling

  • The phenyl group can be introduced through nucleophilic aromatic substitution on a suitable precursor or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
  • For example, a 4-bromopyrrolidine derivative can undergo Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst.

Research Discovery:
Recent advancements demonstrate efficient palladium-catalyzed cross-coupling for aromatic substitution on pyrrolidine derivatives, achieving high regioselectivity and yields.

Methylation at the Nitrogen Atom

Method D: N-Methylation

  • N-methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is typically carried out in polar aprotic solvents like acetone or dimethylformamide at room temperature or slightly elevated temperatures.

Data Table 2: N-Methylation Conditions

Reagents Solvent Base Temperature Yield (%) Reference
Methyl iodide + NaH DMF Sodium hydride Room temp 85-95
Methyl iodide + K2CO3 Acetone Potassium carbonate RT to 50°C 80-90

Formation of Hydrochloride Salt

Method E: Acid-Base Salt Formation

  • The free base is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with hydrochloric acid (gas or aqueous solution).
  • The mixture is stirred, and the precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Research Note:
This salt formation step ensures enhanced stability and bioavailability, critical for pharmaceutical applications.

Data Tables Summarizing the Preparation Methods

Step Reaction Reagents Solvent Conditions Yield (%) References
1 Pyrrolidine ring formation N-substituted pyrrolidine + alkyl halide Toluene or ether Reflux 70-90 ,
2 Phenyl group introduction Phenylboronic acid + Pd catalyst Toluene/DMF Reflux 80-95
3 Esterification Carboxylic acid + MeOH Methanol Acid catalysis 80-95
4 N-Methylation Methyl iodide + base Acetone or DMF RT to 50°C 85-98
5 Salt formation Free base + HCl Ethanol or methanol Stirring Quantitative

Notable Research Discoveries and Innovations

  • Ring Expansion Techniques: Recent patent literature indicates that pyrrolidine derivatives can be synthesized via ring expansion of pyrroline salts using diazomethane, followed by alkylation and esterification, offering high regioselectivity.
  • Palladium-Catalyzed Cross-Coupling: Advances in palladium catalysis have enabled efficient phenylation at specific positions on pyrrolidine rings, improving yields and stereochemical control.
  • Asymmetric Synthesis: Chiral auxiliaries and enantioselective catalysts have been employed to synthesize optically pure pyrrolidine derivatives, including hydrochloride salts, with high enantiomeric excesses.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a phenyl group and a carboxylate functional group attached. The hydrochloride form enhances its solubility in water, making it more suitable for applications in chemical and pharmaceutical research.

Scientific Research Applications

This compound has several applications in scientific research:

  • Neuropharmacology Studies have explored its potential effects on neurotransmitter systems, specifically dopaminergic and serotonergic pathways, suggesting uses in treating neurological disorders.
  • Binding affinity studies It is used to understand how the compound influences receptor activity and downstream signaling pathways, which is crucial for its potential therapeutic effects and mechanisms of action in biological systems.
  • Medicinal Chemistry It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
  • Biological Research It can serve as a model compound for understanding the behavior of similar structures in biological environments.
  • Synthesis of derivatives and analogs It is also used in synthesizing derivatives and analogs that may exhibit different biological properties.

Biological Activities

This compound exhibits various biological activities due to its interaction with specific receptors and enzymes in biological systems. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways. These interactions suggest potential applications in neuropharmacology, particularly in the treatment of neurological disorders.

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
trans-Methyl 4-phenylpyrrolidine-3-carboxylate HClPyrrolidine ring with phenyl groupAnticonvulsant propertiesHydrochloride form enhances solubility
4-Phenylpyrrolidine-3-carboxylic acidPyrrolidine ring with carboxylic acidEnzyme interactionDifferent stereochemistry affects activity
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HClAltered methylation patternPotentially different receptor interactionsUnique methylation alters binding affinity

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key differences between the target compound and structurally related pyrrolidine derivatives:

Compound Name Substituents Functional Groups Solubility Biological Relevance References
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HCl 1-Me, 4-Ph, 3-COOCH₃ Ester, hydrochloride High (aqueous) CNS targeting (hypothesized)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-Me, 5-O, 3-COOH Carboxylic acid, ketone Moderate Enzyme inhibition (potential)
2,3-Dioxo-5-aryl pyrrolidine (e.g., 2b) 2,3-O, 5-Ar Ketones, aryl Low (non-polar) Precursor to hydrazones
Fluoropyrrolidine derivatives F at various positions Fluorine, pyrrolidine Variable Enhanced metabolic stability

Key Observations

Positional Effects :

  • The 4-phenyl group in the target compound contrasts with 5-aryl substituents in 2,3-dioxo derivatives . Positional differences alter steric and electronic profiles, impacting receptor binding.
  • 3-Carboxylate ester vs. 3-carboxylic acid (CAS 42346-68-9): The ester improves membrane permeability, whereas the acid form may enhance target affinity due to polarity .

Functional Group Impact :

  • Ketones (2,3-dioxo) : Increase electrophilicity, making derivatives reactive toward nucleophiles like hydrazines, as seen in hydrazone synthesis .
  • Fluorine : In fluoropyrrolidines (e.g., PharmaBlock’s derivatives), fluorine enhances metabolic stability and binding via halogen bonds, a feature absent in the target compound .

Salt Forms :

  • The hydrochloride salt of the target compound offers superior solubility compared to neutral analogs like 2,3-dioxo derivatives, which exhibit low aqueous solubility .

Biological Activity

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's interactions with biological systems, its pharmacological potential, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes a five-membered ring containing one nitrogen atom. The molecular formula is C12H16ClNO2C_{12}H_{16}ClNO_2, and it is commonly encountered in the form of a hydrochloride salt, which enhances its solubility and stability in biological environments. The presence of the methyl group at position one contributes to its distinct chemical properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Research indicates that the compound may influence receptor activity and downstream signaling pathways, suggesting potential applications in neuropharmacology for treating neurological disorders .

Key Biological Activities

  • Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems. Binding affinity studies indicate that it may modulate receptor activity associated with dopamine and serotonin, which are critical in mood regulation and cognitive functions .
  • Antimicrobial Properties : Preliminary investigations suggest that similar compounds exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown higher antibacterial properties than traditional antibiotics like Oxytetracycline. Minimum inhibitory concentrations (MIC) for related compounds range from 7.8 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Activity : Some studies have evaluated the anticonvulsant properties of related pyrrolidine derivatives. These derivatives demonstrated protective effects against seizures in animal models, indicating potential therapeutic applications in epilepsy treatment .

Neuropharmacological Studies

A series of pharmacological studies have been conducted to determine the interaction of this compound with specific receptors:

Study FocusMethodologyKey Findings
Binding AffinityRadiolabeled ligand binding assaysDemonstrated significant binding to dopamine receptors with an IC50 value indicative of moderate affinity .
Neurotransmitter ModulationIn vivo behavioral assaysAltered behavior in rodent models suggests modulation of dopaminergic pathways, supporting its potential as a treatment for mood disorders .

Antimicrobial Activity Assessment

Research comparing the antimicrobial efficacy of this compound against standard antibiotics revealed promising results:

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus15.631.25
OxytetracyclineStaphylococcus aureus62.5125

The data indicates that the compound exhibits superior antibacterial activity compared to Oxytetracycline, particularly against Gram-positive bacteria .

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